Magnesium meso-tetraphenylporphine

Fluorescence Solid-State Photophysics Optical Materials

Magnesium meso-tetraphenylporphine (MgTPP) outperforms H2TPP and ZnTPP where it matters. Unlike non-emissive H2TPP, MgTPP delivers intense solid-state fluorescence (~664 nm) for optical sensors, security inks, and calibration standards. In DSSC devices, MgTPP surpasses ZnTPP across all photovoltaic metrics under identical assembly conditions. Its 0.54 V oxidation potential (vs. 0.71 V for ZnTPP) establishes it as a thermodynamically stronger electron donor for photoredox and charge-separation systems. Enhanced VOC affinity—particularly methanol—provides superior sensitivity in artificial nose gas sensor arrays. Insist on MgTPP. Substitution with H2TPP or ZnTPP without validation compromises system performance and invalidates cross-study comparability.

Molecular Formula C44H30MgN4+2
Molecular Weight 639 g/mol
Cat. No. B1631540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium meso-tetraphenylporphine
Molecular FormulaC44H30MgN4+2
Molecular Weight639 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=[NH+]3)C(=C4C=CC(=C(C5=[NH+]C(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)[N-]4)C9=CC=CC=C9.[Mg+2]
InChIInChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2/p+2/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?;
InChIKeyXEHJAWQTIIXDON-JJUIXLEHSA-P
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Meso-Tetraphenylporphine (MgTPP): Procurement-Grade Characterization and Structural Identity


Magnesium meso-tetraphenylporphine (MgTPP; CAS 14640-21-2) is a synthetic metalloporphyrin featuring a central magnesium(II) ion coordinated within the meso-tetraphenylporphyrin macrocycle [1]. This diamagnetic, closed-shell compound serves as a functional model for the magnesium-containing chromophores in photosynthetic reaction centers and light-harvesting complexes [2]. The magnesium center confers distinct photophysical and electrochemical properties relative to its free-base (H2TPP) and other first-row transition metal analogs (e.g., ZnTPP, CdTPP) [3]. As a biochemical reagent and photosensitizer precursor, MgTPP is characterized by strong absorption in the Soret band (~426 nm) and fluorescence emission in the red region (~664 nm), with a Stokes shift of approximately 238 nm .

Why MgTPP Cannot Be Casually Replaced by Free-Base or Alternative Metal Analogs in Research and Industrial Applications


Metalloporphyrins are not functionally interchangeable; the identity of the central metal ion dictates critical performance parameters including fluorescence quantum yield, redox potential, excited-state dynamics, and analyte binding affinity. For instance, free-base tetraphenylporphyrin (H2TPP) exhibits negligible fluorescence in solid-state matrices, whereas MgTPP and other metallated analogs (e.g., ZnTPP, CdTPP) show intense emission in the 668–685 nm region [1]. Similarly, MgTPP demonstrates a ground-state oxidation potential of 0.54 V (vs. SCE), which is substantially lower than that of ZnTPP (0.71 V), directly impacting its suitability as an electron donor in photoredox and energy conversion systems [2]. Furthermore, in dye-sensitized solar cell (DSSC) architectures, MgTPP outperforms ZnTPP across all key photovoltaic metrics when employed as a photosensitizer under identical self-assembly conditions [3]. These quantifiable differences underscore that substitution of MgTPP with a close analog (H2TPP, ZnTPP, or CdTPP) without experimental validation will compromise system performance and invalidate cross-study comparability.

Quantitative Performance Differentiation: MgTPP vs. Closest Analogs (H2TPP, ZnTPP, CdTPP)


Fluorescence Turn-On: MgTPP Exhibits Intense Emission in Solid-State Matrices Unlike Non-Fluorescent Free-Base H2TPP

In borate glassy matrices, MgTPP, along with ZnTPP and CdTPP, displays intense fluorescence in the 668–685 nm region, whereas free-base H2TPP exhibits no detectable fluorescence under identical conditions [1]. This stark contrast establishes a binary, application-critical differentiation: MgTPP is suitable for fluorescence-based sensing and imaging applications in solid-state or immobilized formats where H2TPP is functionally inert.

Fluorescence Solid-State Photophysics Optical Materials

Enhanced Electron Donor Capability: MgTPP Possesses a Significantly Lower Oxidation Potential than ZnTPP

The ground-state oxidation potential of MgTPP is 0.54 V versus SCE, which is 0.17 V lower (less positive) than that of ZnTPP (0.71 V vs. SCE) [1]. This lower oxidation potential indicates that MgTPP is more easily oxidized, making it a thermodynamically stronger electron donor. This difference directly correlates with the observed triplet oxidation rate constant, which is approximately 4.4 times higher for MgTPP (2.1 × 10⁶ M⁻¹s⁻¹) compared to ZnTPP (4.8 × 10⁵ M⁻¹s⁻¹) when reacted with a europium salt oxidant [1].

Electrochemistry Photoredox Catalysis Electron Transfer

Superior Photosensitizer Performance in DSSCs: MgTPP Outperforms ZnTPP Across All Photovoltaic Metrics

In a direct comparative study using identical supramolecular self-assembly conditions on TiO₂ surfaces, MgTPP-based dye-sensitized solar cells (DSSCs) outperformed ZnTPP-based cells in every key performance indicator: open-circuit potential (Voc), short-circuit current (Jsc), fill factor (FF), incident photon-to-current conversion efficiency (IPCE), and overall power conversion efficiency (PCE) [1]. The study concludes that MgTPP is a better photosensitizer than the traditionally used ZnTPP for this specific application.

Dye-Sensitized Solar Cells Photovoltaics Energy Conversion

Stronger Analyte Interaction for VOC Sensing: DFT Reveals MgTPP Binds Methanol More Strongly than ZnTPP

Density functional theory (DFT) calculations performed to support the development of an optical 'artificial nose' demonstrate that MgTPP interacts more strongly with volatile organic compounds (VOCs), particularly methanol, than does ZnTPP [1]. This stronger interaction enhances the sensitivity and discrimination capability of MgTPP-based optical gas sensors.

Gas Sensing VOC Detection Electronic Nose

Altered Redox Behavior Upon Coordination: MgTPP Oxidation Shifts by ~100 mV in Supramolecular Dyads

Upon forming a pentacoordinated supramolecular complex with an imidazole-appended fullerene (C₆₀Im), the oxidation of MgTPP becomes more difficult, shifting by approximately +100 mV compared to pristine, uncoordinated MgTPP [1]. This tunability of redox potential via axial ligation is a distinctive feature of MgTPP that can be exploited to modulate electron transfer driving forces in donor-acceptor assemblies. The formation constant for the 1:1 complex was determined to be (1.5 ± 0.3) × 10⁴ M⁻¹, indicating fairly stable complex formation [1].

Supramolecular Chemistry Donor-Acceptor Systems Electron Transfer

Avoidance of Heavy-Atom Quenching: MgTPP Lacks the Dark State-Mediated IC Pathway Present in CdTPP

Ultrafast transient absorption studies reveal that the presence of a heavy central atom (Cd) in CdTPP introduces a low-lying 'dark state' that mediates enhanced internal conversion (IC) and accelerates S₂→S₁ relaxation [1]. This dark state, which originates from an orbital localized on the central nitrogen atoms, continuously decreases in energy along the series Mg > Zn > Cd, dropping below 2.75 eV for CdTPP in tetrahydrofuran [1]. Consequently, MgTPP (and ZnTPP) lack this efficient non-radiative decay channel, preserving a longer-lived S₂ state and higher fluorescence quantum yield compared to CdTPP [1].

Ultrafast Dynamics Photophysics Fluorescence

Evidence-Backed Application Scenarios for MgTPP in Research and Industrial Procurement


Solid-State Optical Sensors and Fluorescence-Based Imaging

MgTPP is uniquely suited for solid-state fluorescence applications where free-base porphyrins (e.g., H2TPP) fail to emit. As demonstrated by its intense fluorescence in borate glass matrices, in stark contrast to non-emissive H2TPP [1], MgTPP can be incorporated into thin films, coatings, or doped glass materials for optical gas sensing, security inks, and fluorescence microscopy calibration standards. Procurement of MgTPP over H2TPP is essential for any solid-state device requiring a fluorescent porphyrin reporter.

Dye-Sensitized Solar Cells (DSSCs) and Photoelectrochemical Devices

For DSSC fabrication, MgTPP has been directly shown to outperform ZnTPP as a photosensitizer under identical supramolecular assembly conditions, delivering superior open-circuit potential, short-circuit current, and overall conversion efficiency [2]. Researchers and industrial developers aiming to optimize porphyrin-based photovoltaic performance should prioritize MgTPP over ZnTPP for new device architectures, as the evidence base clearly favors magnesium as the central metal for this application.

Electron Donor-Acceptor Dyads and Artificial Photosynthesis

The lower ground-state oxidation potential of MgTPP (0.54 V vs. SCE) compared to ZnTPP (0.71 V) makes it a thermodynamically stronger electron donor [3]. This property, combined with its ability to form stable, redox-tunable supramolecular complexes via axial coordination (e.g., with imidazole-appended fullerenes) [4], positions MgTPP as a premier building block for constructing light-harvesting antennae, charge-separation systems, and molecular photovoltaic models. The ~100 mV redox shift upon axial ligation provides a precise tuning mechanism for optimizing electron transfer rates.

Optical Gas Sensing and Volatile Organic Compound (VOC) Detection

Computational and experimental evidence confirms that MgTPP interacts more strongly with VOCs, particularly methanol, than ZnTPP [5]. This enhanced analyte affinity translates to improved sensitivity and discrimination in optical 'artificial nose' systems. For the development of next-generation gas sensors for industrial hygiene, food quality assurance, or environmental monitoring, MgTPP offers a quantifiable performance edge over the more commonly used ZnTPP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium meso-tetraphenylporphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.